An In-Depth Technical Guide to 3-Ethoxy-5-(trifluoromethyl)aniline
An In-Depth Technical Guide to 3-Ethoxy-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl group (-CF3) is particularly influential due to its unique electronic properties, metabolic stability, and ability to modulate the physicochemical characteristics of a molecule.[1] This guide provides a comprehensive overview of the physicochemical properties of 3-Ethoxy-5-(trifluoromethyl)aniline, a valuable building block in the synthesis of advanced materials and pharmacologically active compounds.
The strategic placement of an ethoxy and a trifluoromethyl group on the aniline scaffold creates a molecule with a distinct combination of lipophilicity, electronic effects, and potential for further functionalization. Understanding its core physicochemical properties is paramount for researchers aiming to leverage this compound in their synthetic and drug discovery endeavors. This document serves as a detailed technical resource, offering both established data and predictive insights, alongside practical experimental protocols for property determination.
Physicochemical Properties of 3-Ethoxy-5-(trifluoromethyl)aniline: A Comprehensive Overview
| Property | Value | Source/Method |
| CAS Number | 1429903-76-3 | [2] |
| Molecular Formula | C₉H₁₀F₃NO | [2] |
| Molecular Weight | 205.18 g/mol | [2] |
| Melting Point | Not available (Predicted to be a low-melting solid or liquid at room temperature) | - |
| Boiling Point | Not available (Predicted to be in the range of 230-250 °C at atmospheric pressure) | - |
| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | General observation for similar compounds[3][4] |
| pKa (of the conjugate acid) | ~2-3 (Predicted) | Based on analogues[4] |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 (Predicted) | - |
Note on Predicted Values: Due to the limited availability of experimental data for this specific compound, some values for melting point, boiling point, and pKa are estimated based on the known properties of structurally similar molecules, such as 3-methoxy-5-(trifluoromethyl)aniline and other trifluoromethylated anilines.[3][4][5] These predictions provide a valuable starting point for experimental design.
Experimental Protocols for Physicochemical Property Determination
To ensure the scientific rigor of any research involving 3-Ethoxy-5-(trifluoromethyl)aniline, empirical determination of its properties is crucial. The following section outlines standardized, self-validating protocols for key physicochemical parameters.
Melting Point Determination
The melting point is a fundamental indicator of a solid compound's purity.
Methodology: Capillary Melting Point Apparatus
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Sample Preparation: A small amount of finely powdered, dry 3-Ethoxy-5-(trifluoromethyl)aniline is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).
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Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (e.g., < 1 °C) is indicative of high purity.
Solubility Assessment
Solubility is a critical parameter, especially in the context of drug development and formulation.
Methodology: Shake-Flask Method
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System Preparation: A supersaturated solution of 3-Ethoxy-5-(trifluoromethyl)aniline is prepared in the solvent of interest (e.g., water, buffer solutions) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The pKa value is essential for predicting the ionization state of the aniline's amino group at different pH values, which influences its solubility, lipophilicity, and biological interactions.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of 3-Ethoxy-5-(trifluoromethyl)aniline is dissolved in a suitable solvent mixture (e.g., water/methanol).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic data are indispensable for the structural confirmation and purity assessment of 3-Ethoxy-5-(trifluoromethyl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃), and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the ethoxy and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the ethoxy carbons, and the carbon of the trifluoromethyl group.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group, providing a clear diagnostic peak.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-Ethoxy-5-(trifluoromethyl)aniline, the molecular ion peak [M]⁺ would be expected at m/z 205.18. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 3-Ethoxy-5-(trifluoromethyl)aniline and for quantifying it in various matrices. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape). Detection is typically performed using a UV detector.
Synthesis and Reactivity
While specific synthetic procedures for 3-Ethoxy-5-(trifluoromethyl)aniline are not extensively documented in readily available literature, its synthesis can be logically inferred from established methods for preparing substituted anilines. A plausible synthetic route would involve the reduction of the corresponding nitro compound, 3-ethoxy-5-(trifluoromethyl)nitrobenzene. This nitro precursor could potentially be synthesized from commercially available starting materials through standard aromatic substitution reactions.
The reactivity of 3-Ethoxy-5-(trifluoromethyl)aniline is primarily dictated by the amino group and the electron-withdrawing nature of the trifluoromethyl group. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, making it a versatile handle for further molecular elaboration. The trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution.
Applications in Research and Development
Trifluoromethylated anilines are highly sought-after intermediates in the pharmaceutical and agrochemical industries.[3] The presence of the trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] While specific applications of 3-Ethoxy-5-(trifluoromethyl)aniline are not widely published, its structural motifs suggest its potential as a key building block for:
-
Kinase Inhibitors: Many kinase inhibitors feature substituted aniline cores.
-
Agrochemicals: The trifluoromethyl group is a common feature in modern herbicides and pesticides.[3]
-
Materials Science: Anilines are precursors to polyanilines and other conductive polymers.
Conclusion
3-Ethoxy-5-(trifluoromethyl)aniline is a chemical entity with significant potential in various fields of chemical research and development. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with standardized methodologies for their experimental determination. While a complete experimental dataset for this compound is not yet publicly available, the information and protocols presented here offer a solid foundation for scientists and researchers to confidently incorporate this valuable building block into their work. As the demand for novel fluorinated compounds continues to grow, a thorough understanding of intermediates like 3-Ethoxy-5-(trifluoromethyl)aniline will be increasingly vital for innovation.
References
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Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. Retrieved from [Link]
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Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubChemLite. (n.d.). 3-methoxy-5-(trifluoromethyl)aniline (C8H8F3NO). Retrieved from [Link]
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